molecular formula C12H15BrOS B2657310 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one CAS No. 379704-91-3

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one

Cat. No.: B2657310
CAS No.: 379704-91-3
M. Wt: 287.22
InChI Key: RCTMFPFMPPDGEY-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H15BrOS. It is characterized by the presence of a bromophenyl group attached to a sulfanyl moiety, which is further connected to a dimethylbutanone structure.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 3,3-dimethylbutan-2-one as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A base such as potassium carbonate is often used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ketone.

    Catalysts: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and higher yields.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one can be compared with similar compounds to highlight its uniqueness:

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrOS/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTMFPFMPPDGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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